![molecular formula C7H6ClFN2O B1445603 3-Chloro-4-fluorobenzohydrazide CAS No. 219783-75-2](/img/structure/B1445603.png)
3-Chloro-4-fluorobenzohydrazide
Overview
Description
3-Chloro-4-fluorobenzohydrazide is an organic compound with the molecular formula C7H6ClFN2O . It is used in various fields of research and industry due to its unique physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular weight of 3-Chloro-4-fluorobenzohydrazide is 188.59 . Its InChI code is 1S/C7H6ClFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) .Scientific Research Applications
Anticancer Activity
3-Chloro-4-fluorobenzohydrazide, when combined with other compounds, has shown potential in anticancer applications. For instance, derivatives of this compound, when reacted with aromatic formaldehydes, produced 3-fluorobenzoylhydrazones, which exhibited significant anticancer activity against various cancer cell lines including HepG-2, A549-1, and 231-2 (Li De-jiang, 2013). Similarly, another study synthesized Schiff bases using 4-fluorobenzohydrazide, which showed good antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents (B. N. P. Kumar, K. Mohana, L. Mallesha, 2013).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds derived from 3-Chloro-4-fluorobenzohydrazide. Derivatives of this compound, such as 4-fluorobenzohydrazide, have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with some showing high inhibitory activity (B. Koçyiğit-Kaymakçıoğlu et al., 2009). Additionally, hydrazones derived from 4-fluorobenzoic acid hydrazide exhibited antifungal properties, with potential applications in treating Candida infections and other fungal diseases (B. Koçyiğit-Kaymakçıoğlu et al., 2012).
Herbicidal Activity
The compound has also found applications in agriculture, specifically as a herbicide. For example, 3-Chloro-4-fluorobenzoylthiourea, a derivative of 3-Chloro-4-fluorobenzohydrazide, demonstrated good herbicidal activity in preliminary biological tests (Liu Chang-chun, 2006).
Synthesis of Fluorophores and Luminescent Materials
Compounds derived from 3-Chloro-4-fluorobenzohydrazide have been used in the synthesis of fluorophores and materials with luminescent properties. These compounds are useful in biochemistry and medicine for studying various biological systems and for the synthesis of luminescent lanthanide complexes (J. Monteiro et al., 2015).
Antioxidant Properties
In the field of medicinal chemistry, derivatives of 4-fluorobenzohydrazide have demonstrated antioxidant properties, which are important for combating oxidative stress-related diseases. Certain Schiff bases and oxadiazole analogs of 4-fluorobenzohydrazide showed significant free radical scavenging activity, indicating their potential as antioxidant agents (Momin Khan et al., 2022).
Safety and Hazards
3-Chloro-4-fluorobenzohydrazide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-chloro-4-fluorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXDFZDWRYDZEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorobenzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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